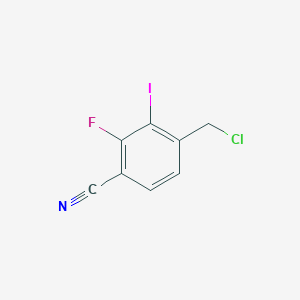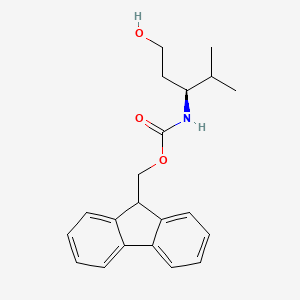
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate: is a complex organic compound with a molecular formula of C30H33N3O5. This compound is known for its unique structure, which includes a fluorenyl group, a hydroxy group, and a carbamate group. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere. The reaction is carried out at room temperature for 48 hours. This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethylformamide at 20°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance applications .
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to form stable complexes with proteins, which can modulate their activity. This interaction can affect various biological processes, including enzyme activity and signal transduction .
相似化合物的比较
- (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
Comparison: Compared to these similar compounds, (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its specific hydroxy and carbamate groups. These functional groups confer distinct chemical properties, making it more suitable for certain applications in research and industry .
属性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m0/s1 |
InChI 键 |
ZETOWCPMLJSJMU-FQEVSTJZSA-N |
手性 SMILES |
CC(C)[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


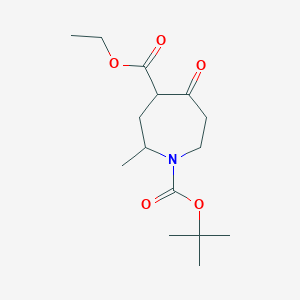
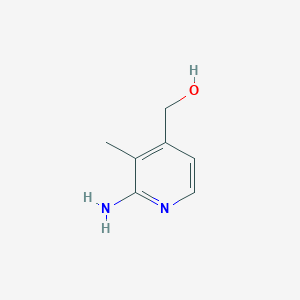
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
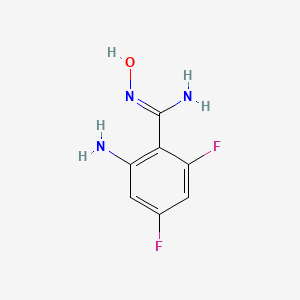
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
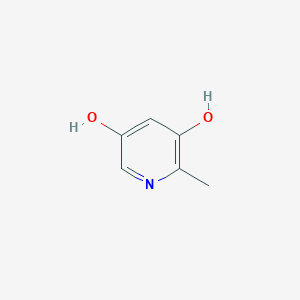

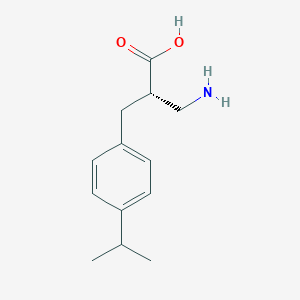
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
